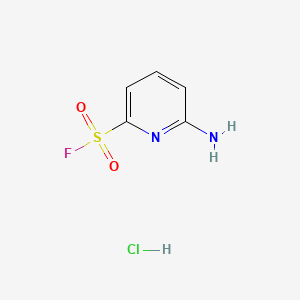
1-bromo-3-cyclobutylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-cyclobutylbutan-2-one is an organic compound that is widely used in chemical synthesis and as a reagent for various laboratory experiments. It is a colorless liquid with a boiling point of about 80°C and a melting point of -50°C. It has a molecular formula of C6H11BrO and a molecular weight of 172.07 g/mol. It is insoluble in water and slightly soluble in ethanol. 1-Bromo-3-cyclobutylbutan-2-one is a versatile reagent that is used in a variety of synthetic and analytical applications.
Scientific Research Applications
1-Bromo-3-cyclobutylbutan-2-one is widely used in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as amines, alcohols, and ethers. It is also used as a catalyst in the synthesis of polymers. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a solvent in the extraction of natural products from plant and animal sources.
Mechanism of Action
1-Bromo-3-cyclobutylbutan-2-one is an electrophilic reagent that is used in the synthesis of various organic compounds. The mechanism of action is based on the formation of a bromonium ion, which is a reactive intermediate that is formed when the reagent reacts with an electron-rich substrate. The bromonium ion then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
1-Bromo-3-cyclobutylbutan-2-one is an organic compound that has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes and can cause mild respiratory irritation. In addition, it is known to be a mild skin sensitizer and may cause skin sensitization in some individuals.
Advantages and Limitations for Lab Experiments
1-Bromo-3-cyclobutylbutan-2-one is a versatile reagent that is widely used in the synthesis of various organic compounds. It is relatively stable and has a low boiling point, making it easy to handle and store. In addition, it is relatively non-toxic and does not require special handling or disposal procedures. However, it is a strong irritant to the skin and eyes and can cause mild respiratory irritation. In addition, it is a mild skin sensitizer and may cause skin sensitization in some individuals.
Future Directions
1-Bromo-3-cyclobutylbutan-2-one is a versatile reagent that is widely used in the synthesis of various organic compounds. Future research should focus on the development of new methods for the synthesis of compounds using 1-bromo-3-cyclobutylbutan-2-one as a reagent. In addition, further research should be conducted to determine the biochemical and physiological effects of 1-bromo-3-cyclobutylbutan-2-one on humans and other organisms. Finally, research should focus on the development of new methods for the safe and efficient handling and disposal of 1-bromo-3-cyclobutylbutan-2-one.
Synthesis Methods
1-Bromo-3-cyclobutylbutan-2-one is synthesized by the reaction of cyclobutyl bromide and sodium hydroxide. The reaction is carried out in a two-phase system consisting of an aqueous phase and an organic phase. In the aqueous phase, cyclobutyl bromide is dissolved in a sodium hydroxide solution. In the organic phase, 1-bromo-3-cyclobutylbutan-2-one is formed by the reaction between the cyclobutyl bromide and the sodium hydroxide. The reaction is carried out at a temperature of about 70°C and a pressure of about 1 atm. The reaction is complete when the reaction mixture is cooled to room temperature.
properties
IUPAC Name |
1-bromo-3-cyclobutylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c1-6(8(10)5-9)7-3-2-4-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJIBNUUMAIUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)




![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)

![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)

![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)
![tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B6610493.png)
![2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B6610497.png)
